![molecular formula C14H17BrO2S B13627589 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is an organic compound that features a brominated phenyl ring attached to a cyclopropoxy group and a sulfanyl group linked to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group to the brominated phenyl ring.
Sulfanylation: The addition of a sulfanyl group to the cyclopropoxyphenyl intermediate.
Oxane Formation: The final step involves the formation of the oxane ring.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
- 4-[(5-Bromo-2-ethoxyphenyl)sulfanyl]oxane
- 4-[(5-Bromo-2-propoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs with methoxy, ethoxy, or propoxy groups
Eigenschaften
Molekularformel |
C14H17BrO2S |
|---|---|
Molekulargewicht |
329.25 g/mol |
IUPAC-Name |
4-(5-bromo-2-cyclopropyloxyphenyl)sulfanyloxane |
InChI |
InChI=1S/C14H17BrO2S/c15-10-1-4-13(17-11-2-3-11)14(9-10)18-12-5-7-16-8-6-12/h1,4,9,11-12H,2-3,5-8H2 |
InChI-Schlüssel |
RHTDODBJAFZPIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SC3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
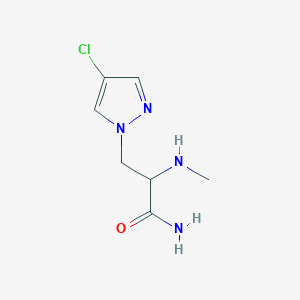
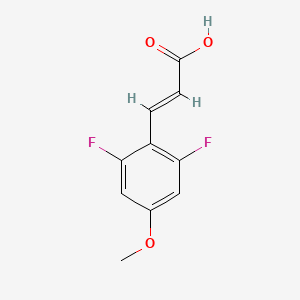

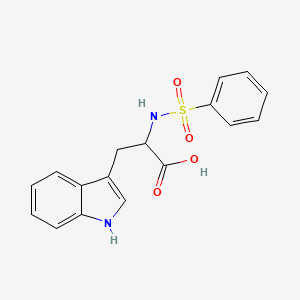
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
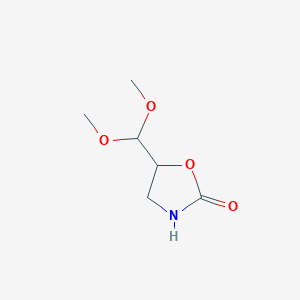
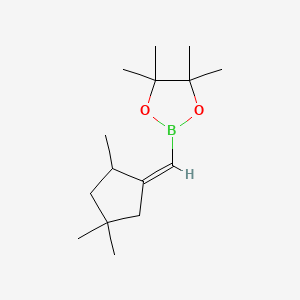
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
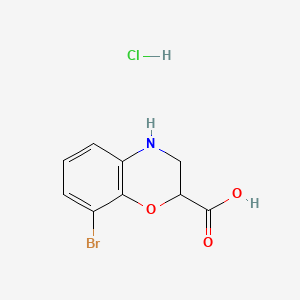
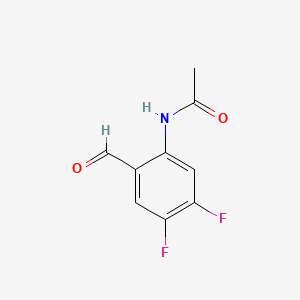
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
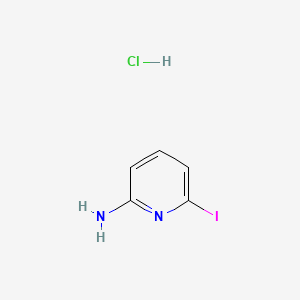
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
